A2A Receptor Binding: Equipotent to 2-Chloroadenosine
2-Chloro-3-deazaadenosine demonstrates equipotent binding affinity for the human adenosine A2A receptor compared to 2-chloroadenosine (CADO), a commonly used adenosine analog. This high potency at the A2A subtype is a key feature for studies focusing on this receptor [1].
| Evidence Dimension | Adenosine A2A Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 80 nM |
| Comparator Or Baseline | 2-Chloroadenosine (CADO): 80 nM |
| Quantified Difference | Equipotent (No difference) |
| Conditions | Human recombinant adenosine A2A receptor; radioligand binding assay. |
Why This Matters
This equivalence confirms that the 3-deaza modification does not compromise high-affinity A2A binding, allowing researchers to use 2-chloro-3-deazaadenosine as a reliable alternative to CADO for A2A-mediated studies.
- [1] Linden J, Thai T, Figler H, et al. Characterization of human A(2B) adenosine receptors: radioligand binding, western blotting, and coupling to G(q) in human embryonic kidney 293 cells and HMC-1 mast cells. Mol Pharmacol. 1999 Oct;56(4):705-13. View Source
